molecular formula C22H24N2O3S2 B2633922 3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1207034-39-6

3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2633922
CAS No.: 1207034-39-6
M. Wt: 428.57
InChI Key: IZCLQRLRSNPONK-UHFFFAOYSA-N
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Description

3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide (Compound ID: F420-0083) is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring and a 4-isopropylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₂H₂₄N₂O₃S₂, with a molecular weight of 428.57 g/mol . The compound’s structure combines a sulfamoyl moiety (methyl(3-methylphenyl)sulfamoyl) and a bulky isopropylphenyl group, which may influence its physicochemical properties, such as lipophilicity and solubility, as well as its biological interactions.

Properties

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-15(2)17-8-10-18(11-9-17)23-22(25)21-20(12-13-28-21)29(26,27)24(4)19-7-5-6-16(3)14-19/h5-15H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCLQRLRSNPONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that belongs to the thiophene derivatives family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and apoptosis induction. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a carboxamide group, a sulfonamide group, and an isopropylphenyl moiety. The structural complexity allows for diverse interactions with biological targets.

Chemical Formula : C19H22N2O3S2
Molecular Weight : 378.52 g/mol

Research indicates that compounds with a thiophene core, especially those containing sulfonamide groups, can interact with various biological pathways:

  • Apoptosis Induction : Compounds similar to this compound have shown significant cytotoxicity against tumor cells by inducing apoptosis through mitochondrial pathways. This is particularly noted in studies involving the Bcl-2 family proteins, where these compounds exhibit binding affinities that suggest they can inhibit anti-apoptotic proteins like Mcl-1 and Bcl-2 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Study Biological Activity IC50 (µM) Binding Affinity (Ki)
Cytotoxicity in HL-60 cells<10Mcl-1: 0.3-0.4; Bcl-2: ~1
Apoptosis inductionN/AN/A
General pharmacological propertiesN/AN/A

Case Studies

  • Apoptotic Mechanism Study : A study conducted on compounds similar to this compound showed that they induce apoptosis in HL-60 cells through mitochondrial pathways. The compounds were observed to bind to the BH3-binding groove of Bcl-xL, similar to known inhibitors like ABT-737 .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiophene derivatives on various cancer cell lines, revealing that they possess sub-micromolar binding affinities and can significantly reduce cell viability at concentrations below 10 µM .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (Cl) or trifluoromethoxy (OCF₃) substituents (e.g., in and ) enhance electrophilicity, which may improve target affinity but reduce solubility .
  • Sulfamoyl vs. Sulfonyl : The sulfamoyl group (N-methyl-3-methylphenyl) in the target compound differs from sulfonyl derivatives (e.g., ), which lack the amine linkage and may exhibit distinct pharmacokinetic profiles.

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogs like 3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide () exhibit high melting points (>280°C), attributed to strong hydrogen bonding from sulfonamide and carboxamide groups .
  • IR Spectral Features : Sulfamoyl and carboxamide groups typically show IR absorptions at ~1720 cm⁻¹ (C=O stretch) and ~1230–1108 cm⁻¹ (SO₂ asymmetric/symmetric stretch) , consistent across this class.

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